Glutinosone

Description

Historical Context of Glutinosone Discovery and Initial Characterization

The discovery and initial characterization of this compound trace back to studies involving Nicotiana glutinosa (a species of tobacco) infected with the tobacco mosaic virus (TMV). This compound was identified as an antifungal substance that was induced in the leaves of N. glutinosa following this viral infection researchgate.netresearchgate.netpsu.edu. Its isolation and structural elucidation were key milestones in understanding the biochemical responses of plants to pathogens. Early research focused on determining its chemical structure and configuration, with significant contributions made by researchers like Burden and coworkers, and later by Murai, Taketsuru, Katsui, and Masamune, who further refined the understanding of its stereochemistry researchgate.netresearchgate.netoup.com. The synthesis of racemic (±)-glutinosone has also been achieved through various chemical processes, including modifications of the Robinson annelation and Dastur procedures, underscoring the interest in its chemical properties and potential for synthesis researchgate.netoup.commolaid.com.

Classification and Structural Class of this compound: Norsesquiterpenes

This compound is classified as a norsesquiterpene researchgate.netresearchgate.netoup.commolaid.com. Sesquiterpenes are a class of terpenes derived from six isoprene (B109036) units, totaling 15 carbon atoms. Norsesquiterpenes, like this compound, are structurally related sesquiterpenes that have undergone a modification, typically involving the loss of one or more carbon atoms from the basic sesquiterpene skeleton, resulting in a compound with fewer than 15 carbons but retaining the sesquiterpene framework nih.govnih.gov. This structural classification places this compound within a significant group of plant secondary metabolites known for their diverse biological activities.

Role of this compound as a Phytoalexin in Plant Defense Mechanisms

This compound functions as a phytoalexin , a term coined to describe antimicrobial compounds that plants synthesize de novo or accumulate rapidly at sites of pathogen infection researchgate.netwikipedia.orgplantsjournal.comslideshare.netresearchgate.netijcmas.comcabidigitallibrary.org. These compounds are a critical part of the plant's induced defense system, acting as a chemical barrier against invading microorganisms wikipedia.orgplantsjournal.comjustagriculture.in. When a plant cell detects a pathogen or damage signals, it triggers the production of phytoalexins, which can inhibit or kill the pathogen. This compound, specifically isolated from virus-infected tobacco leaves, exemplifies this role by exhibiting antifungal properties researchgate.netresearchgate.netoup.com. Its presence in diseased plant tissues, particularly Nicotiana glutinosa and potentially in diseased potato tubers alongside related compounds like oxythis compound, highlights its involvement in the plant's response to biotic stress researchgate.net. Phytoalexins are generally broad-spectrum inhibitors and are chemically diverse, with terpenoids, including sesquiterpenes like this compound, being a significant class wikipedia.org.

Academic Significance and Research Trajectory of Phytoalexins in Plant Pathology

The study of phytoalexins, including compounds like this compound, has profoundly impacted plant pathology, biochemistry, and molecular biology justagriculture.in. The concept of phytoalexins, first proposed by Muller and Borger over 70 years ago, emerged from observations that plant cells developing a hypersensitive response to pathogens produced inhibitory substances plantsjournal.comjustagriculture.in. This realization shifted the understanding of plant defense from passive resistance to active, induced biochemical responses.

Phytoalexins are now understood as a vital component of a plant's multifaceted defense strategy, working in concert with other mechanisms such as pathogenesis-related (PR) proteins, cell wall reinforcement, and the production of reactive oxygen species wikipedia.orgplantsjournal.comijcmas.com. Research in this area has focused on identifying new phytoalexins, elucidating their biosynthetic pathways, understanding the triggers (elicitors) that induce their production, and deciphering their precise modes of action against pathogens nih.govjustagriculture.in. The academic significance is further amplified by studies showing that pathogens capable of degrading or detoxifying phytoalexins often exhibit greater virulence, underscoring the direct role of these compounds in resistance nih.govwikipedia.org. Genetic approaches, such as creating mutants deficient in phytoalexin synthesis or overexpressing genes involved in their production, have provided direct evidence for their importance in plant-microbe interactions nih.govplantsjournal.com. The ongoing research trajectory continues to explore the potential applications of phytoalexins, including their role in crop protection and even potential benefits for human health slideshare.netresearchgate.netresearchgate.net.

Data Tables

To illustrate the context and significance of this compound within the broader field of phytoalexins, the following tables provide key information on related compounds and their origins.

Table 1: Key Phytoalexins and Their Plant Sources and Inducers

| Phytoalexin | Plant Source(s) | Primary Inducer/Stress | References |

| This compound | Nicotiana glutinosa | Tobacco Mosaic Virus (TMV) | researchgate.netresearchgate.netoup.com |

| Rishitin (B106575) | Solanaceae (e.g., Potato, Tomato) | Fungal infections (e.g., Phytophthora infestans) | researchgate.netplantsjournal.com |

| Capsidiol (B150007) | Pepper, Tobacco | Fungal infections | wikipedia.orgplantsjournal.com |

| Glyceollin | Soybean | Phytophthora megasperma var. sojae | wikipedia.orgplantsjournal.comijcmas.com |

| Camalexin | Arabidopsis thaliana | Fungal infection, UV light | nih.gov |

| Allixin | Garlic | Stress | wikipedia.org |

| Mellein | Various fungi, some plants | Fungal metabolites, stress | nih.gov |

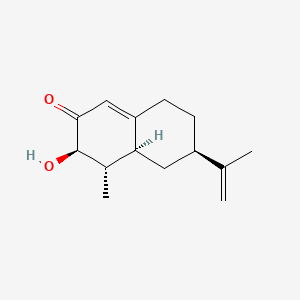

Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(3R,4S,4aS,6R)-3-hydroxy-4-methyl-6-prop-1-en-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |

InChI |

InChI=1S/C14H20O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h7,9-10,12,14,16H,1,4-6H2,2-3H3/t9-,10+,12-,14+/m0/s1 |

InChI Key |

AUWWCTMETLOZSD-HEQLZXTPSA-N |

SMILES |

CC1C2CC(CCC2=CC(=O)C1O)C(=C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](CCC2=CC(=O)[C@@H]1O)C(=C)C |

Canonical SMILES |

CC1C2CC(CCC2=CC(=O)C1O)C(=C)C |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Stereochemical Elucidation of Glutinosone

Methodological Advances in Natural Product Isolation from Plant Tissues

The isolation of glutinosone, primarily from infected plant tissues such as Nicotiana glutinosa leaves or diseased potato tubers, has evolved from classical extraction and chromatographic techniques to more refined and efficient methods. researchgate.net Initially, the isolation process involved solvent extraction of the plant material, followed by a series of chromatographic separations to purify the compound.

Modern advancements in natural product isolation have introduced more sophisticated and targeted approaches that could be applied to enhance the yield and purity of this compound. bohrium.comfrontiersin.org These methodologies focus on minimizing degradation and maximizing efficiency.

Advanced Extraction and Chromatographic Techniques:

| Technique | Principle | Relevance to this compound Isolation |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids (e.g., CO2) as extraction solvents, offering high selectivity and reduced use of organic solvents. | Could provide a milder extraction method for the thermally labile this compound, improving yield and purity. |

| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency. | Can significantly reduce extraction time and solvent consumption compared to traditional methods. |

| Counter-Current Chromatography (CCC) | A support-free liquid-liquid partition chromatography technique that minimizes irreversible adsorption. | Well-suited for the separation of complex mixtures of natural products and could be highly effective in purifying this compound from crude plant extracts. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique widely used for the purification of natural products. mdpi.com | Preparative HPLC is a crucial final step in obtaining highly pure this compound for spectroscopic analysis. mdpi.com |

These advanced techniques, often used in combination, represent a significant leap forward in the ability to isolate and purify complex natural products like this compound from intricate biological matrices. researchgate.netrroij.com

Contemporary Spectroscopic Techniques for Complex Organic Structure Determination

The determination of the intricate three-dimensional structure of this compound has been made possible through the application of a suite of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the elemental composition of the molecule.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in establishing the relative and absolute stereochemistry of this compound. researchgate.netresearchgate.net The increased resolution and sensitivity of high-field instruments are crucial for resolving complex spin systems and detecting subtle stereochemical nuances. nih.govnih.gov

Two-dimensional (2D) NMR experiments have been fundamental in assembling the carbon skeleton of this compound and assigning the stereochemistry of its chiral centers. wikipedia.orgnih.govweizmann.ac.il These experiments provide correlation data between different nuclei, allowing for the unambiguous assignment of protons and carbons.

Key 2D NMR Experiments in the Structural Elucidation of this compound:

| Experiment | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically through 2-3 bonds). weizmann.ac.illibretexts.org | Used to establish the proton-proton connectivity within the spin systems of the this compound molecule, tracing out the carbon framework. harvard.edu |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons (one-bond 1H-13C correlation). wikipedia.orglibretexts.org | Allowed for the unambiguous assignment of the chemical shifts of the carbon atoms in the this compound structure based on the assigned proton resonances. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Crucial for connecting different spin systems and for assigning quaternary carbons, thereby completing the structural puzzle of this compound. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are in close proximity. weizmann.ac.il | Provided critical information about the relative stereochemistry of this compound by identifying protons that are close to each other in space, which helped in defining the conformation of the rings and the orientation of the substituents. |

The comprehensive analysis of these 2D NMR datasets was instrumental in confirming the proposed structure of this compound. researchgate.net

The determination of the absolute configuration of this compound was significantly aided by the use of chiral shift reagents (CSRs) in NMR spectroscopy. researchgate.netchemistnotes.com CSRs are paramagnetic lanthanide complexes that can form diastereomeric complexes with chiral molecules, leading to the separation of NMR signals for enantiomers or providing information about the absolute stereochemistry. chemistnotes.comfiveable.mewikipedia.orgrsc.org

For this compound, the addition of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), to the NMR sample induced significant shifts in the proton resonances. researchgate.net The magnitude and direction of these induced shifts are dependent on the spatial arrangement of the protons relative to the paramagnetic center of the reagent. By analyzing the lanthanide-induced shifts (LIS), researchers were able to correlate the NMR spectrum with a specific absolute configuration, ultimately confirming the stereochemistry of (+)-glutinosone. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing highly accurate mass measurements. usda.govnih.govnih.gov For this compound, HRMS was used to establish its molecular formula. researchgate.net

The technique provides the exact mass of the molecular ion, which can then be used to calculate the elemental composition with a high degree of confidence. plos.orguni-regensburg.de Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, corroborating the data obtained from NMR spectroscopy. researchgate.net

HRMS Data for this compound:

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Elemental Composition |

| [M]+ | Data not available in search results | Data not available in search results | C15H22O2 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. nih.govnih.govcreative-biolabs.comf1000research.com The FT-IR spectrum of this compound provided key evidence for the presence of specific functional groups, which was crucial in the early stages of its structure elucidation.

The analysis of the FT-IR spectrum of this compound would reveal characteristic absorption bands confirming the presence of its key functional groups.

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm-1) | Description |

| Carbonyl (C=O) | ~1665 | Stretching vibration of the α,β-unsaturated ketone. |

| Hydroxyl (O-H) | ~3450 | Stretching vibration, indicating the presence of a hydroxyl group. |

| Alkene (C=C) | ~1620 | Stretching vibration of the carbon-carbon double bond. |

| C-H (sp3) | ~2870-2960 | Stretching vibrations of the aliphatic C-H bonds. |

Note: The exact peak values can vary slightly depending on the sample preparation and instrument.

The combination of these advanced spectroscopic methodologies has provided a comprehensive and unambiguous structural and stereochemical elucidation of this compound, a testament to the power of modern analytical chemistry in the exploration of complex natural products.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.comnih.gov This technique provides a three-dimensional model of the molecule's structure, offering precise information about the spatial arrangement of its atoms. The application of X-ray crystallography would be invaluable in confirming the absolute stereochemistry of this compound.

A comprehensive review of the scientific literature indicates that while the relative stereochemistry of this compound has been established through other spectroscopic and synthetic methods, specific studies detailing the use of single-crystal X-ray diffraction for the determination of its absolute configuration have not been extensively reported. The primary challenge often lies in obtaining a single crystal of sufficient quality for X-ray analysis. researchgate.net For many natural products, crystallization can be a significant hurdle. researchgate.net

In instances where a molecule is difficult to crystallize, co-crystallization with a molecule of a known absolute configuration can be a viable strategy. researchgate.net Modern techniques in X-ray crystallography, including the use of powerful X-ray sources and advanced detectors, have made it possible to determine the absolute configuration of molecules with only light atoms, such as oxygen, which is relevant to the structure of this compound. mit.edu

Chromatographic Techniques for Purification and Stereoisomer Separation

Chromatographic methods are fundamental for the purification of natural products and the separation of their stereoisomers. Given that this compound possesses chiral centers, the development of effective chromatographic techniques is essential for isolating stereochemically pure samples for further study.

A thorough search of the available scientific literature did not yield specific, detailed protocols for the chromatographic separation of this compound stereoisomers. However, based on the general principles of separating chiral compounds, several high-performance liquid chromatography (HPLC) techniques would be applicable. Chiral stationary phases (CSPs) are commonly employed for the direct separation of enantiomers and diastereomers. nih.govmdpi.com The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the stereoisomers. researchgate.netnih.gov

Affinity chromatography is another powerful purification technique, although its application is typically for larger biomolecules. nih.govnih.govmdpi.com For a small molecule like this compound, techniques such as preparative HPLC with a suitable chiral stationary phase would be the more conventional and effective approach for isolating individual stereoisomers. The optimization of chromatographic conditions, including the choice of solvent system, flow rate, and temperature, would be crucial for a successful separation. researchgate.net

Academic Approaches to the Total Chemical Synthesis of Glutinosone

Evaluation of Key Synthetic Strategies and Methodologies

The synthesis of glutinosone has been approached using established and innovative synthetic methodologies. The primary reported synthesis of (±)-glutinosone by Murai, Taketsuru, and Masamune utilized two main processes: the Robinson annelation method and a modification of the Dastur procedure juniperpublishers.comamanote.comlookchem.com.

The construction of the norsesquiterpene core of this compound has relied on strategies that efficiently assemble its characteristic fused ring system. The Robinson annelation, a classic method for forming six-membered rings, and modifications of the Dastur procedure have been employed in the synthesis of this compound juniperpublishers.comamanote.comlookchem.com. These methods are crucial for establishing the polycyclic framework, which is a common feature in many sesquiterpenes and norsesquiterpenes. The synthesis of related norsesquiterpenes has also employed strategies such as Diels-Alder reactions and intramolecular ene reactions to construct core skeletons rsc.orgrsc.orgnsf.govmdpi.com.

The synthesis reported by Murai, Taketsuru, and Masamune resulted in the racemic form of this compound, indicating that stereochemical control was a significant consideration. While the initial synthesis achieved the racemic product, the development of stereoselective and enantioselective strategies is paramount in natural product synthesis, as often only one enantiomer possesses the desired biological activity researchgate.netscribd.comnih.gov. For norsesquiterpenes, achieving control over multiple stereocenters often involves employing chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or Diels-Alder reactions), or utilizing chiral pool starting materials juniperpublishers.commdpi.com. The specific enantioselective synthesis of this compound is not extensively detailed in the initial reports, suggesting that achieving its absolute configuration would require further development of stereocontrolled transformations.

Development of Novel Reaction Conditions and Reagents for this compound Synthesis

The synthesis of complex natural products often drives the development of new chemical methodologies. While specific novel reagents or conditions developed solely for this compound synthesis are not explicitly highlighted in the initial search results, the synthesis of related terpenes and norsesquiterpenes has benefited from advancements in areas such as organocatalysis, metal-catalyzed cross-coupling reactions, and stereoselective oxidations mdpi.comrsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.com. The application of lead tetraacetate (LTA) for decarboxylation reactions, as studied by Masamune and collaborators in relation to terpene synthesis, is one example of reagent exploration that might have informed strategies for molecules like this compound juniperpublishers.com.

Synthetic Challenges and Advancements in Complex Natural Product Synthesis

The total synthesis of complex natural products, including norsesquiterpenes like this compound, presents numerous challenges. These include achieving high yields, controlling regioselectivity and stereoselectivity (especially for quaternary centers), managing functional group compatibility, and minimizing the number of synthetic steps acs.orgconsensus.appglchemtec.canih.govresearchgate.net. The synthesis of this compound, particularly its racemic form, demonstrates the feasibility of constructing its intricate ring system. Advancements in synthetic chemistry, such as the development of more efficient catalytic systems, milder reaction conditions, and improved retrosynthetic planning tools, continue to push the boundaries of what is achievable in complex molecule synthesis amanote.comacs.org. The successful synthesis of molecules like this compound contributes to the broader understanding of terpene biosynthesis and provides valuable building blocks for further chemical and biological investigations.

Compound List:

this compound

Norsesquiterpene

Terpene

Sesquiterpene

Biosynthetic Pathways and Regulation of Glutinosone Production in Plants

Identification of Precursor Metabolites and Early Stage Biosynthesis

The fundamental building blocks for all isoprenoids, including sesquiterpenoids like glutinosone, are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants synthesize these C5 units through two distinct pathways: the mevalonate (B85504) (MVA) pathway, primarily operating in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids. Sesquiterpenoids, specifically, are predominantly synthesized via the MVA pathway, which converts acetyl-CoA into IPP and DMAPP. These C5 units are then sequentially condensed to form farnesyl diphosphate (FPP), a C15 precursor. FPP serves as the direct substrate for sesquiterpene cyclases (STCs), which initiate the formation of the characteristic sesquiterpene carbon skeletons.

Table 1: Precursor Metabolites in Isoprenoid Biosynthesis

| Isoprenoid Class | Carbon Skeleton | Primary C5 Precursor Source | Direct Precursor |

| Monoterpenoids | C10 | MEP pathway | Geranyl Diphosphate (GPP) |

| Sesquiterpenoids | C15 | MVA pathway (primarily) | Farnesyl Diphosphate (FPP) |

| Diterpenoids | C20 | MEP pathway | Geranylgeranyl Diphosphate (GGPP) |

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

The conversion of FPP into this compound involves a series of enzymatic reactions, including cyclization and subsequent modifications such as hydroxylation.

Characterization of Key Biosynthetic Enzymes (e.g., Sesquiterpene Cyclases, Hydroxylases)

Sesquiterpene Cyclases (STCs): These enzymes are crucial for forming the cyclic backbone of sesquiterpenoids. STCs catalyze the ionization of FPP, leading to the formation of reactive carbocationic intermediates. These intermediates then undergo a cascade of cyclization and rearrangement reactions, guided by the enzyme's active site, to produce a specific sesquiterpene skeleton. While the specific STC responsible for the initial cyclization step leading to this compound has not been definitively identified in the provided literature, related sesquiterpenoid phytoalexins like capsidiol (B150007) and rishitin (B106575) are synthesized via known STCs. For example, capsidiol biosynthesis involves 5-epi-aristolochene synthase (EAS).

Hydroxylases: Following the formation of the sesquiterpene skeleton, hydroxyl groups are introduced by hydroxylase enzymes. These enzymes, often belonging to the cytochrome P450 (CYP) monooxygenase or α-ketoglutarate-dependent hydroxylase families, catalyze the insertion of oxygen atoms into specific carbon-hydrogen bonds. While the precise hydroxylases involved in this compound synthesis are not detailed, similar enzymes are known to modify other Solanaceous phytoalexins. For instance, 5-epi-aristolochene hydroxylase (EAH) is involved in capsidiol biosynthesis, and a CYP76A2L enzyme has been implicated in rishitin detoxification via hydroxylation.

Molecular and Genetic Regulation of Biosynthetic Enzyme Expression

The production of this compound is tightly regulated at the transcriptional level, with plant defense signaling pathways orchestrating the expression of genes encoding biosynthetic enzymes.

Defense Signaling Pathways: Upon recognition of pathogens or other stresses, plants activate signaling cascades involving phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), reactive oxygen species (ROS), and mitogen-activated protein kinase (MAPK) cascades. These pathways converge to activate transcription factors (TFs) that bind to the promoters of genes involved in phytoalexin biosynthesis, thereby upregulating their expression. Specific TFs like WRKY, MYB, NAC, and ERF families are known to regulate phytoalexin biosynthesis genes in various plant species.

Elicitor-Induced Gene Expression: External stimuli, termed elicitors (e.g., pathogen-derived molecules or mechanical damage), trigger the activation of defense responses, leading to the coordinated upregulation of multiple genes within the phytoalexin biosynthetic pathway.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering strategies aim to enhance the production of plant secondary metabolites, including phytoalexins, by manipulating their biosynthetic pathways.

Overexpression of Key Genes: Increasing the expression of genes encoding rate-limiting enzymes, such as STCs or hydroxylases, can boost metabolic flux towards this compound.

Modulating Regulatory Genes: Engineering the expression of transcription factors that control the entire biosynthetic gene cluster can lead to significant increases in metabolite accumulation.

Heterologous Expression: Transferring the complete set of biosynthetic genes into microbial hosts like E. coli or yeast is another approach, contingent on the full identification of all necessary genes.

Phytoalexin Induction Mechanisms in Response to Biotic Stress

Phytoalexins, including this compound, are antimicrobial compounds synthesized de novo by plants as part of their innate immune response to pathogen attack or other environmental stresses.

Stress Perception and Signaling: Plants detect pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) via specific receptors, initiating downstream signaling cascades. These often involve changes in ion fluxes, ROS production, and hormonal signaling.

Transcriptional Activation: The activated signaling pathways lead to the upregulation of TFs that bind to the promoters of biosynthetic genes, triggering the synthesis and accumulation of phytoalexins at the site of infection.

Compartmentalization and Detoxification: Phytoalexins can be toxic to plant cells as well as pathogens. Plants possess mechanisms to regulate their accumulation and often detoxify them once the threat is neutralized.

Comparative Biosynthetic Studies of this compound with Related Phytoalexins (e.g., Capsidiol, Rishitin)

This compound belongs to the sesquiterpenoid class of phytoalexins, a group that includes well-characterized compounds such as capsidiol and rishitin, commonly found in Solanaceous plants.

Structural Similarities and Differences: While all are sesquiterpenoids derived from FPP, they possess distinct carbon skeletons and functional groups, influencing their biological activity and biosynthetic pathways. Capsidiol and rishitin are prominent examples from plants like potato, tomato, pepper, and tobacco. This compound has been identified in Nicotiana glutinosa.

Enzymatic Pathways: The biosynthesis of capsidiol and rishitin involves specific STCs and hydroxylases. It is probable that this compound biosynthesis follows a similar enzymatic route, utilizing specific STCs and hydroxylases to generate its unique chemical structure.

Regulation and Induction: The induction mechanisms for capsidiol and rishitin are typically triggered by biotic stress and mediated by plant defense signaling pathways, consistent with the general response to phytoalexin production.

Mechanistic Investigations of Glutinosone Biological Activities in Vitro

Antifungal Activity of Glutinosone: Mechanistic Studies

This compound's role as an antifungal agent is a central aspect of its known biological profile. However, deep mechanistic insights into its mode of action remain a subject for further investigation.

In Vitro Assays for Antifungal Efficacy

Cellular Targets and Pathways Disrupted by this compound in Fungi

The precise cellular targets and biochemical pathways within fungal cells that are disrupted by this compound have not been definitively identified in the available research. For phytoalexins in general, the fungal cell wall and plasma membrane are considered primary targets due to their accessibility and critical roles in fungal viability. Disruption of these structures can lead to osmotic instability and cell death. Furthermore, fungal metabolic pathways are also potential targets for phytoalexin activity. However, without specific studies on this compound, its exact mode of action at the subcellular level remains speculative.

Molecular Interactions of this compound with Fungal Components

Detailed information regarding the molecular interactions between this compound and specific fungal components, such as enzymes or membrane proteins, is not currently available. Understanding these interactions at a molecular level is key to unraveling the precise mechanism of its antifungal activity. Future research employing techniques such as molecular docking and binding assays would be necessary to identify the specific molecular targets of this compound and characterize the nature of their interactions.

Other Reported Biological Activities of this compound (Non-Clinical)

Beyond its antifungal properties, the broader biological activities of this compound in non-clinical in vitro settings are not well-documented. The following sections address the requested topics based on the limited available information.

In Vitro Cellular Responses to this compound

There is a notable lack of studies investigating the specific in vitro cellular responses of non-fungal cells, such as mammalian cell lines, to this compound. Consequently, data on its cytotoxicity or other cellular effects in these systems are not available.

Modulation of Cellular Signaling Pathways

Scientific literature detailing the modulation of specific cellular signaling pathways by this compound is not available. Research into how this compound might affect signaling cascades in either fungal or other cell types would be a novel area of investigation.

The precise molecular mechanism by which this compound exerts its antimicrobial effects is not fully understood. It is hypothesized that, like other lipophilic phytoalexins, it may disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately cell death. It may also interfere with key metabolic pathways or enzyme functions within the microbial cells.

This compound may interact with microbial metabolism by inhibiting essential enzymes or by disrupting electron transport chains. Further research is needed to identify the specific molecular targets of this compound within microbial cells.

High-Throughput Screening Methodologies for Biological Activity Profiling

Modern drug discovery and agrochemical research often employ high-throughput screening (HTS) to rapidly assess the biological activity of a large number of compounds. HTS methodologies could be applied to this compound and its synthetic analogs to screen for a broader range of antimicrobial activities, identify more potent derivatives, and elucidate its mechanism of action. These techniques often involve automated liquid handling, miniaturized assays, and sensitive detection methods to measure microbial growth or specific enzyme activities in the presence of the test compound.

Structure Activity Relationship Sar Studies of Glutinosone

Systematic Modification of the Glutinosone Scaffold and Its Impact on Biological Activity

Systematic modification of a natural product's scaffold is a cornerstone of SAR studies. This process typically involves synthesizing a series of analogs where specific parts of the molecule are altered—such as functional groups, ring systems, or side chains—and then evaluating the biological activity of these modified compounds. While direct studies detailing systematic modifications of the this compound scaffold are not extensively detailed in the provided literature snippets, its activity profile can be inferred from comparisons with related sesquiterpenoids.

This compound exhibits significant antibacterial activity against Bacillus subtilis, alongside other sesquiterpenoids like solanascone and solavetivone, which were also found to be highly antibacterial. In contrast, compounds such as occidenol (B1256296) and occidentalol (B15194147) showed moderate activity, while phytuberin (B1215745) and phytuberol displayed weaker effects nih.govjocpr.com. This comparative data suggests that variations in the sesquiterpene skeleton, including the presence and position of hydroxyl groups, ketone functionalities, and specific side chains (like the isopropenyl group in this compound), can significantly modulate antibacterial potency. Understanding these structure-activity trends in related compounds provides a foundation for predicting how targeted modifications to this compound's structure might alter its efficacy.

Table 1: Comparative Antibacterial Activity of Sesquiterpenoids against Bacillus subtilis

| Compound | Antibacterial Activity Against B. subtilis |

| This compound | Highly antibacterial |

| Solanascone | Highly antibacterial |

| Solavetivone | Highly antibacterial |

| Occidenol | Moderately antibacterial |

| Occidentalol | Moderately antibacterial |

| Phytuberin | Weakly antibacterial |

| Phytuberol | Weakly antibacterial |

Identification of Pharmacophoric Elements and Key Structural Features for Efficacy

The hydroxyl and ketone groups can participate in hydrogen bonding and polar interactions, which are critical for binding to biological targets such as enzymes or cellular components in microbes. The lipophilic nature of the sesquiterpene skeleton is also important for membrane permeability and hydrophobic interactions. The specific arrangement of these features, dictated by the molecule's stereochemistry, is paramount for optimal interaction with its target(s).

Stereochemical Influence on Biological Activity

This compound possesses four stereocenters jocpr.comresearchgate.net, meaning it can exist in multiple stereoisomeric forms. The configuration of (+)-Glutinosone has been determined, indicating that its specific three-dimensional structure is well-defined nih.govnih.gov. In biological systems, stereochemistry plays a critical role due to the chiral nature of biomolecules like receptors and enzymes. Enantiomers or diastereomers of a compound can exhibit vastly different biological activities because they interact differently with these chiral targets slideshare.netpharmabiz.com.

For this compound, the precise spatial orientation of its substituents around the four stereocenters is likely essential for its antifungal and antibacterial efficacy. Minor changes in stereochemistry could lead to altered binding affinity, reduced potency, or even a complete loss of activity. Therefore, understanding and controlling the stereochemistry of this compound and its potential analogs is a key aspect of SAR studies.

Computational Chemistry Approaches in SAR Analysis

Computational methods offer powerful tools for analyzing SAR, predicting activity, and guiding the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR aims to establish mathematical relationships between the chemical structure of molecules and their biological activity. This involves using various molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) to build predictive models wikipedia.orgvalencelabs.com. QSAR studies have been successfully applied to other sesquiterpenes to correlate structural features with activities such as sedative effects or antitrypanosomal potency nih.govnih.govjocpr.comresearchgate.net. By developing QSAR models for this compound or its derivatives, researchers could predict the activity of novel analogs, thereby accelerating the discovery of more potent antifungal or antibacterial agents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are invaluable for understanding how a molecule interacts with its biological target at an atomic level tandfonline.comrsdjournal.orgnih.govrsc.org. Molecular docking can predict the preferred binding orientation and affinity of this compound to potential targets, such as enzymes essential for fungal or bacterial survival. Studies on other phytoalexins and sesquiterpenes have utilized these techniques to elucidate mechanisms of action and identify key binding interactions tandfonline.comrsdjournal.orgnih.gov. Molecular dynamics simulations can further provide insights into the stability and dynamic behavior of these ligand-target complexes, offering a more comprehensive understanding of the molecular basis of this compound's activity and guiding rational drug design.

This compound: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H20O2 | jocpr.comresearchgate.netnih.gov |

| Molecular Weight | 220.31 g/mol | jocpr.comresearchgate.net |

| IUPAC Name | (3R,4S,4aS,6R)-3-hydroxy-4-methyl-6-prop-1-en-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one | jocpr.com |

| Number of Stereocenters | 4 | jocpr.comresearchgate.net |

| Number of Rings | 2 | jocpr.com |

| Topological Polar Surface Area | 37.3 Ų | jocpr.com |

| LogP (n-octanol/water) | 2.775 | jocpr.com |

| Hydrogen Bond Donors | 1 | jocpr.com |

| Hydrogen Bond Acceptors | 2 | jocpr.com |

| Known Biological Activities | Antifungal, Antibacterial | nih.govnih.govnih.govcdutcm.edu.cn |

Compound List

this compound

Solanascone

Solavetivone

Occidenol

Occidentalol

Phytuberin

Phytuberol

Oxythis compound

Epioxylubimin

Lubimin

Oxylubimin

Winterdial

Polygodial

Drimenol

Puupehenone (PUUP)

Caspofungin (CAS)

Carvacrol

Carvone

Citral

Menthol

Menthone

β-pinene

Thymol

Verbenone

3-Br-Acivicin (3-BA)

Nardostachys chinensis sesquiterpenes

Sophora tonkinensis endophytic fungi metabolites

Ambrosia maritima sesquiterpenes

Illicium simonsii sesquiterpenes and monoterpenes

Salvia officinalis essential oil components

3-Hydroxy-4-methyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one (this compound's IUPAC name)

(3R,4S,4aS,6R)-3-hydroxy-4-methyl-6-prop-1-en-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one (this compound's IUPAC name)

Chemical Derivatization and Analog Synthesis of Glutinosone for Research

Synthetic Methodologies for Generating Glutinosone Derivatives

The synthesis of this compound itself has been reported, establishing its chemical structure and providing a foundation for further chemical exploration ( amanote.com). In the broader field of natural product chemistry, synthetic methodologies are crucial for modifying existing compounds to enhance their biological activity, improve pharmacokinetic properties, or create tools for biological investigation. For a compound like this compound, which possesses a norsesquiterpene structure, potential derivatization strategies would aim to alter its functional groups to generate novel analogs.

Common synthetic approaches involve:

Functional Group Modification: Esterification, etherification, oxidation, reduction, or amidation of hydroxyl, carbonyl, or other reactive groups present in the this compound structure.

Scaffold Modification: Introduction of new substituents or alterations to the core ring system to explore structure-activity relationships (SAR).

Prodrug Strategies: Synthesis of derivatives that are more soluble or better absorbed, which are then metabolized in vivo to release the active this compound.

These methodologies are often employed to create libraries of compounds that can be systematically screened for improved or altered biological effects ( farmaciajournal.com, mdpi.com, shd-pub.org.rs).

Table 7.1.1: General Derivatization Strategies for Natural Products

| Strategy | Objective | Example Modifications |

| Functionalization | Enhance solubility, alter polarity, introduce reactive handles | Esterification, etherification, amidation, glycosylation |

| Scaffold Modification | Explore SAR, improve target binding, increase potency/selectivity | Alkylation, halogenation, cyclization, ring expansion/contraction |

| Prodrug Synthesis | Improve bioavailability, targeted delivery, controlled release | Ester or phosphate (B84403) conjugates, N-acyl derivatives |

| Bioconjugation | Create probes, link to targeting moieties, facilitate detection | Attachment of fluorescent tags, biotin (B1667282), or affinity labels via reactive linkers |

Evaluation of Modified this compound Analogs in In Vitro Bioassays

Once this compound derivatives or analogs are synthesized, their biological activities are typically evaluated using a range of in vitro bioassays. These assays provide rapid, cost-effective screening of compound libraries to identify lead candidates with desired properties ( nih.gov, aimplas.net, mdpi.com, oekotoxzentrum.ch). For compounds with known antifungal or antimicrobial activity like this compound, in vitro assays would focus on assessing:

Antimicrobial/Antifungal Potency: Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) assays against relevant pathogens.

Cytotoxicity: Assays using various cell lines (e.g., cancer cell lines, mammalian cell lines) to determine the toxicity profile of the analogs ( chemrxiv.org, rsc.org, shd-pub.org.rs, mdpi.com).

Enzyme Inhibition: Assays to determine if derivatives inhibit specific enzymes crucial for pathogen survival or host pathways ( Current time information in Bangalore, IN., rsc.org).

Antioxidant or Other Activities: Depending on the hypothesized mechanism or potential applications, assays for antioxidant capacity, anti-inflammatory effects, or other relevant biological endpoints might be employed ( farmaciajournal.com).

The results from these bioassays guide further synthetic efforts by highlighting which structural modifications lead to improved efficacy or reduced toxicity ( farmaciajournal.com, rsc.org, mdpi.com, shd-pub.org.rs, mdpi.com).

Table 7.2.1: Common In Vitro Bioassay Types for Compound Evaluation

| Assay Type | Purpose | Example Assays |

| Antimicrobial Assays | Determine efficacy against bacteria, fungi, or parasites | MIC, MBC, zone of inhibition assays |

| Cytotoxicity Assays | Assess toxicity to host cells | MTT assay, Neutral Red assay, Alamar Blue assay, Comet assay |

| Enzyme Inhibition Assays | Measure the ability of a compound to inhibit specific enzymes | IC50 determination for target enzymes |

| Cell-Based Assays | Evaluate effects on cellular processes (e.g., proliferation, apoptosis) | Antiproliferative assays, apoptosis assays, cell cycle analysis |

| Antioxidant Assays | Measure the ability to scavenge free radicals or reduce oxidative stress | DPPH assay, ABTS assay |

Rational Design of this compound Probes for Target Identification

Chemical probes are essential tools in modern chemical biology and drug discovery, used to identify and validate biological targets of small molecules ( numberanalytics.com, chemrxiv.org, nih.gov, rsc.org, researchgate.net). The rational design of a this compound-based probe would involve modifying the molecule to incorporate features that allow for target engagement studies and subsequent identification of the interacting protein(s).

Key considerations for designing such probes include:

Target Engagement: The probe must retain affinity for its intended biological target and be able to interact with it within a cellular environment ( rsc.org).

Selectivity: The probe should ideally interact with a specific target or a limited set of targets to minimize off-target effects and allow for clear interpretation of results ( numberanalytics.com, rsc.org).

Detection Moiety: Incorporating a detectable tag (e.g., a fluorescent reporter, a biotin tag for pull-down assays, or a radioactive label) is crucial for visualizing or isolating the target-probe complex ( numberanalytics.com, nih.gov, researchgate.net).

Linker Strategy: A suitable linker may be required to attach the detection moiety without compromising the probe's binding affinity or biological activity ( chemrxiv.org).

Inactive Control: A structurally similar analog that lacks target binding activity is often synthesized as a negative control to validate observed effects ( amanote.com).

While specific this compound probes for target identification are not detailed, the principles of chemical probe design, which involve strategic functionalization and the incorporation of reporter groups, would be applied to this compound to investigate its mechanism of action and identify its molecular targets ( nih.gov, rsc.org, researchgate.net).

Table 7.3.1: Key Considerations for Designing Chemical Probes

| Design Principle | Rationale | Example Implementation |

| Target Affinity | Ensure specific and strong binding to the intended biological target. | Maintain or enhance native binding interactions; optimize functional groups. |

| Selectivity | Minimize interactions with unintended targets to ensure clear mechanistic insights. | Structure-activity relationship studies to identify key binding determinants. |

| Cell Permeability | Allow the probe to enter cells to interact with intracellular targets. | Optimize lipophilicity and molecular weight. |

| Target Engagement | Demonstrate that the probe binds to its target within a living system. | Use of labeled probes in cell-based assays, competition binding studies. |

| Detection Moiety | Enable visualization or isolation of the probe-target complex. | Fluorescent dyes, biotin tags, radioactive isotopes, photoaffinity labels. |

| Inactive Control | Provide a negative control to confirm target-specific effects. | Synthesis of an analog with a key modification that abolishes target binding. |

| Chemical Stability | Ensure the probe remains intact under experimental conditions. | Avoidance of labile functional groups, appropriate storage and handling. |

Compound Names Mentioned:

this compound

(±)-Glutinosone

L-arginine

Betulin

Pteridinone derivatives

Benzothiazepine derivatives

Pyrazolo[3,4-d]pyrimidine derivatives

Amino acids

Steroids

Natural products

Small molecules

Ecological and Physiological Significance of Glutinosone

Role of Glutinosone in Plant-Pathogen Interactions

This compound is recognized as an antifungal norsesquiterpene that functions as a phytoalexin in diseased tobacco leaves. researchgate.net Phytoalexins are antimicrobial compounds synthesized de novo by plants at the site of pathogen infection. wikipedia.org Their primary role is to act as toxins to the invading organism, thereby inhibiting its growth and spread. wikipedia.org The production of these compounds is a key component of the hypersensitive response (HR), where localized cell death occurs to quarantine the pathogen.

The antifungal activity of sesquiterpenoid phytoalexins, the class to which this compound belongs, is a critical aspect of plant defense. nih.gov While the precise mechanism of action for this compound is not extensively detailed in the available literature, phytoalexins generally function by disrupting microbial metabolism, compromising cell membrane integrity, or inhibiting crucial enzymatic activities of the pathogen. wikipedia.orgnih.gov For example, some sesquiterpenoids have been shown to inhibit hyphal formation in fungi, a key factor for virulence, and to cause physical destruction of the fungal cell membrane. researchgate.net The accumulation of this compound in the necrotic lesions formed in response to viral infection suggests it contributes to an antifungal barrier, preventing secondary fungal infections in the damaged tissue. researchgate.net

Accumulation Patterns of this compound in Stressed Plant Tissues

The synthesis and accumulation of this compound are classic stress responses in Nicotiana glutinosa. Its production is specifically triggered following infection by certain plant viruses, such as the Tobacco Mosaic Virus (TMV). researchgate.net N. glutinosa is a model organism for studying TMV resistance, where the infection leads to the formation of localized necrotic lesions, a hallmark of the hypersensitive response. nih.govwikipedia.org It is within these areas of localized cell death that this compound and other related stress metabolites accumulate. researchgate.net

Table 8.1: General Accumulation Pattern of Sesquiterpenoid Phytoalexins in Nicotiana Species Following Pathogen Challenge This table represents a generalized model based on typical phytoalexin responses, as specific quantitative data for this compound is limited.

| Time Post-Infection | Phytoalexin Concentration | Location of Accumulation | Physiological State of Tissue |

|---|---|---|---|

| 0-12 hours | Low / Undetectable | Site of initial infection | Pathogen recognition, initiation of defense signaling |

| 12-48 hours | Rapid Increase | In and immediately surrounding the infection site | Development of hypersensitive response (HR) lesions |

| 48-96 hours | Peak Concentration | Concentrated within necrotic lesions | Fully formed lesions, pathogen growth restricted |

| >96 hours | Gradual Decline | Primarily within necrotic tissue | Post-resistance phase, potential detoxification |

Biosynthesis and Function of Phytoalexins in Plant Immunity

This compound is an eremophilane-type sesquiterpenoid. frontiersin.orgnih.gov The biosynthesis of all sesquiterpenoids originates from the C15 precursor, farnesyl diphosphate (B83284) (FPP), which is formed through the mevalonate (B85504) (MVA) pathway in the plant cell's cytosol. mdpi.com The specific biosynthesis of this compound, while not fully elucidated, would follow a conserved pathway for this class of compounds.

The pathway is initiated by a specific sesquiterpene synthase (also known as a terpene cyclase) that catalyzes the cyclization of the linear FPP molecule into a specific bicyclic eremophilane (B1244597) skeleton. researchgate.net This initial cyclization is the key step that determines the foundational structure of the molecule. Following this, the hydrocarbon backbone is modified by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for regio- and stereospecific hydroxylations and other oxidative reactions that add functional groups (like ketones and hydroxyls) to the molecule, leading to the final structure of this compound. mdpi.com

The general function of phytoalexins like this compound is to provide a rapid, localized chemical defense against invading pathogens. wikipedia.org By accumulating to high concentrations at the infection site, they create an antimicrobial environment that can halt the growth of a broad spectrum of potential pathogens. ijcmas.com This chemical barrier is a fundamental component of plant innate immunity and is crucial for the successful defense against pathogens that overcome the plant's initial physical barriers. wikipedia.org

Interactions of this compound with Other Plant Secondary Metabolites

The co-accumulation of multiple phytoalexins suggests the potential for synergistic, additive, or antagonistic interactions that could enhance the plant's defense. sciencedaily.com A mixture of antimicrobial compounds can provide a broader spectrum of activity against different pathogens or act on multiple targets within a single pathogen, making it more difficult for the pathogen to evolve resistance. frontiersin.org For instance, different sesquiterpenoids may target different aspects of fungal physiology, such as cell wall synthesis and membrane integrity, leading to a more potent combined effect. While direct studies on the specific interactions of this compound with capsidiol (B150007) or other Nicotiana metabolites are not prominent in the literature, the principle of a "phytoalexin cocktail" is a recognized strategy in plant defense. sciencedaily.com However, some studies have shown that herbivores can exploit the co-occurrence of different defense compounds, metabolizing one to detoxify another, indicating the complexity of these chemical interactions in an ecological context. sciencedaily.com

Advanced Research Methodologies and Future Research Trajectories for Glutinosone

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Glutinosone Research

The study of plant defense compounds like this compound is poised for significant advancement through the integration of "omics" technologies. alliedacademies.org These approaches provide a holistic view of the molecular processes within an organism.

Metabolomics offers a snapshot of all small molecules (metabolites) within a plant tissue at a specific time. For this compound research, metabolomic profiling can identify not only this compound itself but also its precursor molecules and any subsequent breakdown or modification products. nih.govapsnet.orgmdpi.com Comparing the metabolomes of plants under stress (e.g., pathogen attack) with those of unstressed plants can reveal the entire metabolic cascade associated with this compound production. nih.gov

Proteomics , the large-scale study of proteins, can identify the specific enzymes responsible for synthesizing this compound. mdpi.comfrontiersin.org By analyzing the proteome of Nicotiana glutinosa following pathogen exposure, researchers can pinpoint enzymes that are upregulated in correlation with this compound accumulation. This is crucial for understanding the genetic and enzymatic machinery behind its biosynthesis. researchgate.net

The true power of omics lies in their integration. nih.gov By combining metabolomic and proteomic data, scientists can directly link the presence of biosynthetic enzymes with the accumulation of this compound and its related metabolites, providing a comprehensive understanding of this critical defense pathway.

Table 1: Potential Omics-Based Research Questions for this compound

| Research Question | Omics Approach | Potential Outcome |

|---|---|---|

| What is the complete biosynthetic pathway of this compound? | Metabolomics & Proteomics | Identification of precursor molecules, intermediate compounds, and the enzymes that catalyze each step. |

| How does pathogen infection alter the this compound metabolic network? | Comparative Metabolomics | Mapping the dynamic changes in metabolite concentrations, including this compound, upon infection. |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Detecting and quantifying this compound, which may be present in low concentrations (trace amounts), requires highly sensitive and specific analytical methods. Modern analytical chemistry offers a suite of powerful techniques applicable to this challenge. nih.gov

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of sesquiterpenoids due to their low volatility. researchgate.net When coupled with advanced detectors like mass spectrometry (LC-MS), it becomes a powerful tool for both identifying and quantifying this compound and its metabolites, even in complex plant extracts. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can provide structural information, helping to distinguish this compound from similar compounds and to identify novel, previously uncharacterized metabolites. researchgate.net

For comprehensive metabolite profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile or semi-volatile compounds that may be part of the broader metabolic network. nih.govresearchgate.net To enhance the sensitivity for non-volatile compounds like many terpenoids, chemical derivatization can be employed to make them more amenable to GC-MS analysis. xjtu.edu.cn

Table 2: Advanced Analytical Techniques for this compound Studies

| Technique | Application for this compound Research | Advantage |

|---|---|---|

| HPLC / LC-MS | Separation, identification, and quantification of this compound and its non-volatile metabolites. | High resolution and sensitivity; suitable for thermally labile compounds. researchgate.net |

| GC-MS | Analysis of volatile precursors or related compounds in the this compound pathway. | Excellent for separating and identifying volatile organic compounds. |

Development of Biosensors and Reporter Systems for this compound Activity

A significant future direction in this compound research is the development of tools for real-time monitoring of its production and activity. Biosensors and reporter systems represent a novel approach to achieve this.

Biosensors are analytical devices that can detect specific chemical substances. researchgate.net A biosensor for this compound could be developed using enzymes or antibodies that specifically bind to the molecule, generating a measurable signal (e.g., electrical or optical) in response. researchgate.netmdpi.com Such a tool would allow for the rapid and sensitive detection of this compound in plant tissues without the need for extensive sample preparation and complex laboratory equipment. lifeasible.com

Reporter Systems can be used to study the regulation of the this compound biosynthesis pathway. nih.gov This involves linking the promoter of a key gene in the pathway to a "reporter gene" that produces an easily detectable protein, such as luciferase (which produces light). berthold.com By observing when and where the reporter gene is activated, researchers can understand the signals (e.g., from pathogens) that trigger the plant to produce this compound. researchgate.net This technology is invaluable for screening for genetic or chemical factors that enhance the plant's natural defenses. youtube.com

Remaining Research Gaps and Emerging Questions in this compound Studies

Despite its identification as a key phytoalexin, significant gaps in our knowledge of this compound remain, presenting exciting opportunities for future research. nih.govsemanticscholar.org

Key Unanswered Questions:

Complete Biosynthetic Pathway: While the general sesquiterpenoid pathway is known, the specific enzymes and genetic sequences responsible for converting the precursor, farnesyl diphosphate (B83284), into this compound are not fully elucidated. researchgate.netnih.gov

Regulatory Networks: How do plants control the timing and amount of this compound production? The signaling molecules (like hormones) and transcription factors that regulate the biosynthetic genes are largely unknown. mdpi.com

Mechanism of Action: How exactly does this compound inhibit the growth of fungi and other pathogens? Understanding its molecular targets within the pathogen is a critical research gap. apsnet.org

Ecological Role: Beyond direct defense, does this compound play other roles in the plant's interactions with its environment, such as signaling to other plants or interacting with beneficial microbes? nih.gov

Metabolism and Detoxification: How do adapted pathogens overcome the toxic effects of this compound? Identifying the detoxification pathways in pathogens is crucial for understanding disease susceptibility. plantsrule.com

Addressing these questions will provide a more complete picture of this compound's role in plant biology and could inform strategies for enhancing crop resilience.

Potential for Utilizing this compound as a Research Tool in Plant Science and Chemical Biology

Beyond its role as a defense compound, this compound has the potential to become a valuable tool for scientific research.

In Plant Science , this compound can be used as a biomarker for studying plant defense responses. chiro.org The activation of its synthesis pathway is a clear indicator that the plant has recognized a threat. Researchers can use this compound levels to screen for new crop varieties with enhanced disease resistance or to test the efficacy of treatments designed to boost plant immunity. nih.gov

In Chemical Biology , this compound serves as a model molecule for understanding enzyme function and metabolic regulation. nih.gov By studying the enzymes that synthesize and modify it, scientists can gain insights into the fundamental principles of how plants create such a diverse array of chemical structures. Furthermore, its specific antifungal activity makes it a promising lead compound for the development of new, natural fungicides, which could reduce reliance on synthetic chemicals in agriculture. openaccesspub.org

Q & A

Q. How should researchers document and share this compound-related data to ensure reproducibility?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectra, crystallographic data (CCDC codes), and experimental protocols in supplementary materials. Use platforms like Zenodo for open access, with metadata compliant with MIAME or CHEMDNER standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.